1,2-Dihexylcyclopropene-3-carboxylic acid
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Overview
Description
1,2-Dihexylcyclopropene-3-carboxylic acid is an organic compound characterized by a cyclopropene ring substituted with two hexyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihexylcyclopropene-3-carboxylic acid typically involves the reaction of hexyl-substituted alkenes with carboxylating agents under specific conditions. One common method includes the cyclopropanation of hexyl-substituted alkenes followed by carboxylation. The reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihexylcyclopropene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of hexyl-substituted ketones or aldehydes.
Reduction: Formation of hexyl-substituted alcohols.
Substitution: Formation of various substituted cyclopropene derivatives.
Scientific Research Applications
1,2-Dihexylcyclopropene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dihexylcyclopropene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
1,2-Dihexylcyclopropane-3-carboxylic acid: Similar structure but lacks the double bond in the cyclopropene ring.
1,2-Dihexylcyclopropene-3-carboxylate esters: Ester derivatives with different functional groups attached to the carboxylic acid.
Uniqueness: 1,2-Dihexylcyclopropene-3-carboxylic acid is unique due to the presence of the cyclopropene ring, which imparts distinct reactivity and stability compared to its cyclopropane counterparts. The combination of hexyl groups and the carboxylic acid functionality further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
54467-87-7 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
2,3-dihexylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H28O2/c1-3-5-7-9-11-13-14(15(13)16(17)18)12-10-8-6-4-2/h15H,3-12H2,1-2H3,(H,17,18) |
InChI Key |
HIZHTBNZCIJIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C1C(=O)O)CCCCCC |
Origin of Product |
United States |
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